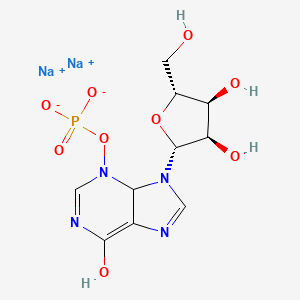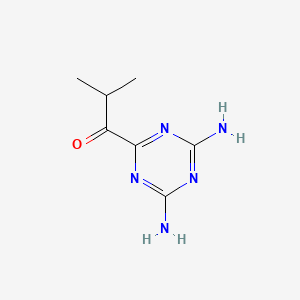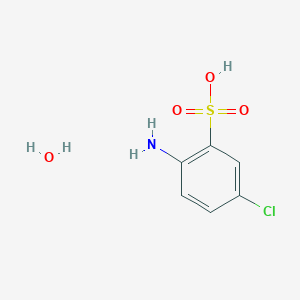
2-Amino-5-chlorobenzenesulfonicacidhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chlorobenzenesulfonicacidhydrate is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom at the 2 position is replaced by an amino group (-NH2) and the one at the 5 position is replaced by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-5-chlorobenzenesulfonicacidhydrate can be synthesized through the sulfonation of p-chloroaniline. The process involves slowly adding 100% sulfuric acid to p-chloroaniline and the solvent diphenyl sulfone. The reaction is intense and produces 4-chloroaniline-2-sulfonic acid and water. The mixture is then heated under reduced pressure for several hours, cooled, dissolved in heated water, filtered, and crystallized to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chlorobenzenesulfonicacidhydrate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkylating agents, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonic acids, aminobenzenes, and chlorobenzenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chlorobenzenesulfonicacidhydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in certain industrial processes .
Wirkmechanismus
The mechanism of action of 2-Amino-5-chlorobenzenesulfonicacidhydrate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a chlorine atom.
2-Amino-5-chlorobenzophenone: Similar structure but with a benzophenone moiety instead of a sulfonic acid group .
Uniqueness
2-Amino-5-chlorobenzenesulfonicacidhydrate is unique due to its specific combination of amino and chloro groups attached to the benzenesulfonic acid structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in synthesis, research, and industry .
Eigenschaften
Molekularformel |
C6H8ClNO4S |
|---|---|
Molekulargewicht |
225.65 g/mol |
IUPAC-Name |
2-amino-5-chlorobenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C6H6ClNO3S.H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);1H2 |
InChI-Schlüssel |
MNXVMVDCMRZSGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-](/img/structure/B13123800.png)

![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
![5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
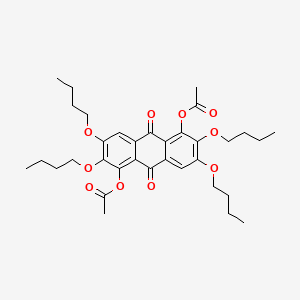
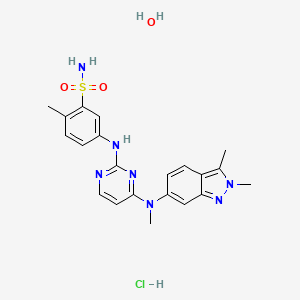
![2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13123837.png)

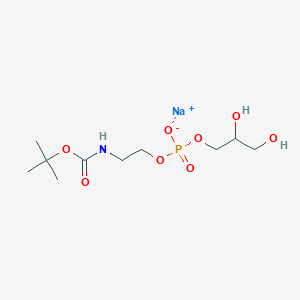
![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
